

Application Notes and Protocols for Constructing Haplogroup O-M122 Migration Maps

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Compound of Interest

Compound Name: M122

Cat. No.: B14761203

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Introduction

Haplogroup O-**M122** is the most dominant Y-chromosome lineage in East and Southeast Asia, accounting for approximately 44.3% of the male population in the region.^{[1][2]} Its origins are traced back to Southeast Asia or southern China around 25,000 to 35,000 years ago.^{[1][3]} The dispersal of this haplogroup and its subclades is intricately linked to major prehistoric migrations, the spread of agriculture, and the formation of linguistic families across Asia.^{[3][4]} Understanding the migration patterns of O-**M122** is crucial for population genetics, evolutionary biology, and for elucidating the genetic history of a significant portion of the global population. These application notes provide a framework for constructing migration maps of haplogroup O-**M122**, integrating quantitative data and detailed experimental protocols.

Data Presentation

Table 1: Time to Most Recent Common Ancestor (TMRCA) of Haplogroup O-M122 and Major Subclades

Haplogroup/Subclade	Defining SNP	Estimated TMRCA (years before present)	Region of Origin/Highest Diversity
O-M175	M175	~30,000 - 40,000	East/Southeast Asia
O-M122	M122	~25,000 - 35,000	Southeast Asia/Southern China
O-M134	M134	~17,200 - 19,000	East Asia
O-IMS-JST002611	JST002611	~13,590	China
O-F114	F114	~15,320	China
O-F46	F46	~10,050	China
O-MF38	MF38	~4,680	Northern China

Table 2: Frequency of Haplogroup O-M122 in Various Asian Populations

Population	Region	Frequency (%)
Nyishi	Northeast India	94
Adi	Northeast India	89
Apatani	Northeast India	82
Tamang	Nepal	87
Naga	Northeast India	76-100
Han Chinese	East Asia	53.35 (average)
Manchu	East Asia	~40
Korean	East Asia	~40-43
Vietnamese	Southeast Asia	~40-44
Filipino	Southeast Asia	~33.3
Malaysian	Southeast Asia	10.5 - 55.6
Tibetan	East Asia	10 - 45
Japanese	East Asia	16 - 20
Indonesian	Southeast Asia	~25
Zhuang	Southern China	~25

Table 3: Frequency of Major O-M122 Subclades in Selected Populations

Subclade	Population	Region	Frequency (%)
O-M134	Tibeto-Burman populations (e.g., Nyishi, Adi)	South Asia (Himalayan region)	>80
O-IMS-JST002611	Han Chinese (pooled)	East Asia	16.9 - 17.5
O-IMS-JST002611	Vietnamese	Southeast Asia	14.29
O-IMS-JST002611	Korean (Jilin, China)	East Asia	9.36
O-M7	Southern Chinese populations	East Asia	Observed only in southern populations
O2a2a	Hmong-Mien and Tai-Kadai speakers (Guangxi, Guizhou)	Southern China	11.20 - 13.58

Experimental Protocols

Protocol 1: Y-Chromosome SNP Genotyping using TaqMan® Assay

This protocol outlines the steps for genotyping Y-chromosome Single Nucleotide Polymorphisms (SNPs), such as **M122**, using the TaqMan® assay, a widely used method in genetic research.

1. DNA Extraction and Quantification:

- Extract high-quality genomic DNA from blood, saliva, or tissue samples using a standard DNA extraction kit (e.g., QIAamp DNA Blood Kit).
- Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit) to ensure the DNA concentration is within the optimal range for the TaqMan® assay (typically 1-10 ng/μL).
- Dilute the DNA samples to a final concentration of at least 0.2 ng/μL in nuclease-free water.

2. Assay Preparation:

- Obtain pre-designed or custom TaqMan® SNP Genotyping Assays for the target SNPs (e.g., **M122**). These assays contain the necessary primers and allele-specific, dye-labeled probes.
- Dilute the TaqMan® assays to a 20X working stock solution according to the manufacturer's instructions.

3. PCR Reaction Setup:

- In a 384-well reaction plate, prepare the PCR reaction mix. For a 5 µL reaction, combine the following components for the required number of reactions (plus 10% overage):
 - 2X TaqMan® Genotyping Master Mix: 2.5 µL
 - 20X Assay Working Stock: 0.25 µL
 - Nuclease-free water: to a final volume of 2.75 µL per well.
- Vortex the reaction mix gently and centrifuge briefly.
- Dispense 2.75 µL of the reaction mix into each well of the 384-well plate.
- Add 2.25 µL of the diluted DNA sample (or no-template control) to the respective wells.
- Seal the plate with an adhesive film and centrifuge briefly to bring the contents to the bottom of the wells.

4. Real-Time PCR and Data Analysis:

- Place the reaction plate in a real-time PCR instrument (e.g., Applied Biosystems 7900HT).
- Set the thermal cycling conditions as follows:
 - Polymerase activation: 95°C for 10 minutes (1 cycle)
 - Denaturation: 95°C for 15 seconds (40 cycles)
 - Annealing/Extension: 60°C for 1 minute (40 cycles)

- After the run is complete, analyze the data using the instrument's software to determine the genotype of each sample based on the fluorescence signals from the allele-specific probes.

Protocol 2: Y-Chromosome STR Analysis using Capillary Electrophoresis

This protocol describes the analysis of Y-chromosome Short Tandem Repeats (Y-STRs) for haplogroup and haplotype determination.

1. DNA Extraction and Quantification:

- Follow the same procedure as in Protocol 1 for DNA extraction and quantification.

2. PCR Amplification of Y-STRs:

- Use a commercially available Y-STR amplification kit (e.g., AmpFISTR™ Yfiler™ PCR Amplification Kit) which contains primers for multiple Y-STR loci.
- Prepare the PCR reaction mix in a sterile tube. For a typical reaction, combine:
 - AmpFISTR™ PCR Reaction Mix: 10.5 µL
 - AmpFISTR™ Primer Set: 5.5 µL
 - AmpliTaq Gold® DNA Polymerase: 0.5 µL
 - DNA Sample (1-2 ng): 10 µL
- Perform PCR amplification in a thermal cycler with the conditions specified in the kit's manual.

3. Capillary Electrophoresis:

- Prepare the amplified samples for capillary electrophoresis. For each sample, mix:
 - PCR product: 1 µL
 - Hi-Di™ Formamide: 10-20 µL

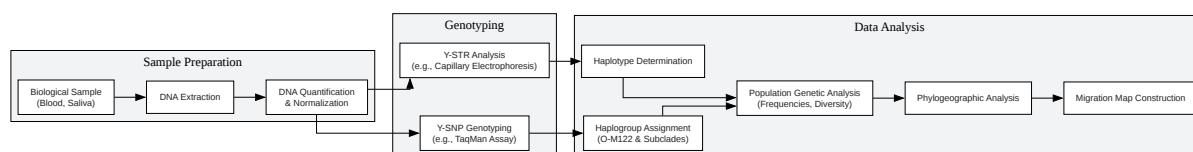
- Size Standard (e.g., GeneScan™ 500 LIZ™): 0.5 µL
- Denature the mixture at 95°C for 3-5 minutes, then immediately place on ice.
- Load the samples onto a capillary electrophoresis instrument (e.g., Applied Biosystems 3130 Genetic Analyzer).
- Run the electrophoresis according to the instrument's protocol. The fluorescently labeled DNA fragments will be separated by size.

4. Data Analysis:

- Analyze the raw data using specialized software (e.g., GeneMapper™ ID-X).
- The software will determine the number of repeats for each Y-STR locus based on the size of the fragments compared to the allelic ladder.
- The resulting set of Y-STR alleles for each sample constitutes its haplotype. This haplotype can then be used in population genetic analyses and compared to databases to infer haplogroup affiliation.

Mandatory Visualization

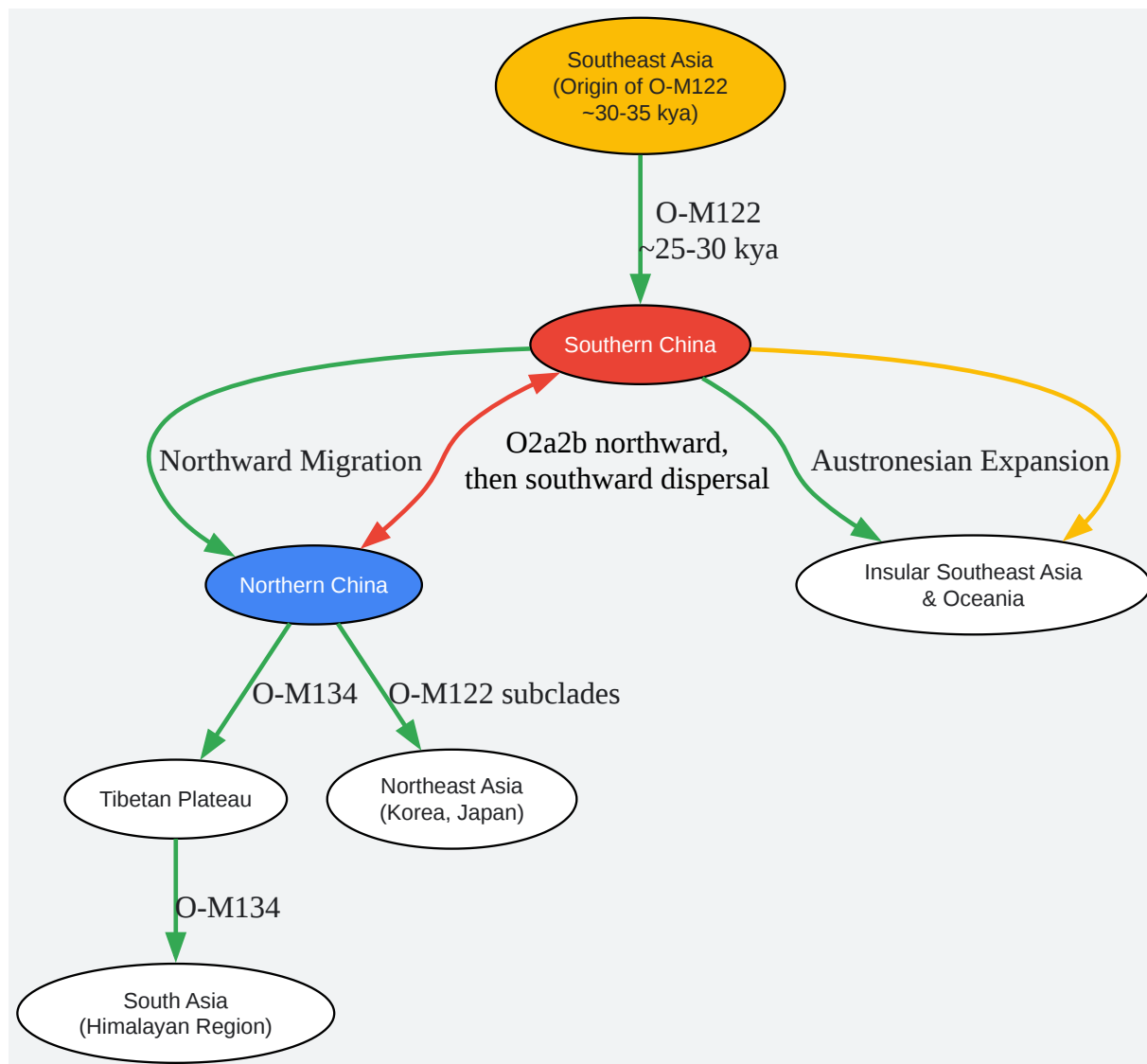
Experimental Workflow for Haplogroup O-M122 Analysis



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Caption: Workflow for Haplogroup O-M122 analysis.

Proposed Migration Map of Haplogroup O-M122 and its Major Subclades



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Caption: Haplogroup O-M122 migration map.

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